molecular formula C10H7BrN2O4 B1450695 Ethyl 2-bromo-3-cyano-6-nitrobenzoate CAS No. 1805572-85-3

Ethyl 2-bromo-3-cyano-6-nitrobenzoate

Cat. No. B1450695
M. Wt: 299.08 g/mol
InChI Key: GFAKYBJWKXJYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-3-cyano-6-nitrobenzoate (EBCNB) is an organic compound that is used in a variety of scientific research applications. EBCNB is a brominated nitrobenzoate ester that has a wide range of biological and biochemical properties, making it an important tool for researchers. This compound is a colorless solid that is soluble in organic solvents and has a melting point of 95-97°C.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-6-nitrobenzoate has been widely used in scientific research due to its wide range of biological and biochemical properties. It has been used as a substrate for the study of enzymes, as a reagent for the synthesis of other compounds, and as a reagent for the detection of biomolecules. In addition, Ethyl 2-bromo-3-cyano-6-nitrobenzoate has been used to study the effects of brominated compounds on the environment, as well as for the study of drug metabolism and drug transport.

Mechanism Of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-6-nitrobenzoate is not well understood. However, it is thought to be related to its ability to interact with proteins and other biomolecules. It has been shown that Ethyl 2-bromo-3-cyano-6-nitrobenzoate can bind to proteins, nucleic acids, and other molecules in a reversible manner. This binding may affect the structure and function of the molecules, leading to changes in their biological activity.

Biochemical And Physiological Effects

Ethyl 2-bromo-3-cyano-6-nitrobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, Ethyl 2-bromo-3-cyano-6-nitrobenzoate has been found to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

Ethyl 2-bromo-3-cyano-6-nitrobenzoate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. On the other hand, Ethyl 2-bromo-3-cyano-6-nitrobenzoate can be toxic if not handled properly, and it can be difficult to control the concentration of the compound in experiments.

Future Directions

Ethyl 2-bromo-3-cyano-6-nitrobenzoate has a wide range of potential applications in scientific research. One potential future direction is to explore the use of Ethyl 2-bromo-3-cyano-6-nitrobenzoate as a drug delivery system. Additionally, further research into the mechanism of action of Ethyl 2-bromo-3-cyano-6-nitrobenzoate could lead to more effective treatments for a variety of diseases. Other potential future directions include the development of new synthetic methods for the synthesis of Ethyl 2-bromo-3-cyano-6-nitrobenzoate and the use of Ethyl 2-bromo-3-cyano-6-nitrobenzoate as a tool for the detection of biomolecules.

properties

IUPAC Name

ethyl 2-bromo-3-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-7(13(15)16)4-3-6(5-12)9(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKYBJWKXJYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-cyano-6-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.